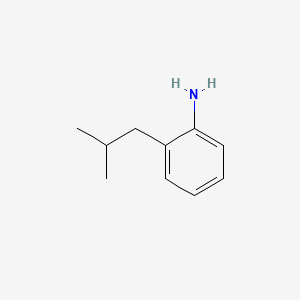

2-Isobutylaniline

Beschreibung

Significance of Arylamine Compounds in Organic Synthesis Research

Arylamines, a class of organic compounds characterized by an amino group attached to an aromatic ring, hold a position of considerable significance in the field of organic synthesis. wisdomlib.org These compounds are not merely simple aromatic structures but serve as fundamental building blocks and versatile intermediates for a vast array of more complex molecules. fiveable.menumberanalytics.com Their importance is underscored by their role as precursors in the synthesis of numerous products vital to various industries, including pharmaceuticals, agrochemicals, dyes, and pigments. numberanalytics.comontosight.ainih.gov

The utility of arylamines stems from their unique chemical reactivity. The interplay between the aromatic ring and the amino group allows for a variety of chemical transformations. fiveable.me They readily participate in electrophilic aromatic substitution reactions, enabling the introduction of diverse functional groups onto the aromatic nucleus. fiveable.mefiveable.me Furthermore, arylamines are key substrates in various coupling reactions, such as the Buchwald-Hartwig and Ullmann reactions, which are pivotal for the formation of carbon-nitrogen bonds. fiveable.menih.gov Their ability to form diazonium salts, which are highly versatile intermediates, further expands their synthetic potential, allowing for the introduction of a wide range of substituents onto the aromatic ring. fiveable.me This reactivity makes them indispensable in the construction of bioactive nitrogen-containing heterocycles, which are core structures in many therapeutic agents. wisdomlib.org

Research Trajectories for Alkyl-Substituted Aniline (B41778) Derivatives

Within the broader class of arylamines, alkyl-substituted aniline derivatives are the focus of specific and evolving research trajectories. The introduction of alkyl groups onto the aniline ring can significantly modify the parent molecule's physical and chemical properties, including its basicity, nucleophilicity, and solubility. numberanalytics.comrsc.org Current research is actively exploring how these modifications influence the behavior of the molecule in various applications.

One major research thrust is in polymer chemistry. Scientists are modifying aniline monomers with different alkyl substituents to study their effect on the properties of the resulting polyaniline (PANI) derivatives. rsc.org For instance, incorporating alkyl groups, particularly at the ortho position to the amino group, has been shown to enhance the solubility of these polymers in common organic solvents, which is a crucial factor for processability and the formation of uniform thin films for applications like chemical sensors. rsc.org

Another significant area of investigation is the development of novel and more efficient synthetic methodologies. researcher.lifebeilstein-journals.org Researchers are working to create protocols that are less hazardous, more sustainable, and scalable for industrial production. researcher.life This includes exploring new catalytic systems and reaction conditions for generating highly substituted anilines. researcher.life Furthermore, studies are examining the influence of the substituent's position (ortho, meta, or para) on the molecule's properties, such as lipophilicity, which is a critical parameter in the design of new drug candidates. nih.gov The unique steric and electronic effects imparted by different alkyl groups make these derivatives valuable for creating materials with specific, tailored properties and for use as intermediates in the synthesis of fine chemicals. rsc.orgsmolecule.com

Scope and Research Objectives for 2-Isobutylaniline Investigations

Investigations into this compound, an aniline derivative with an isobutyl group at the ortho position, are situated at the intersection of these broader research trends. The primary scope of research on this specific compound is driven by its utility as a chemical intermediate. ontosight.ai A key objective is to understand and optimize its synthesis and reactivity for use in industrial applications.

A significant focus of research has been on its role as a precursor for agricultural chemicals. ontosight.ai Notably, patent literature identifies this compound as a useful intermediate in the production of agricultural and horticultural acaricides (mite and tick killers), highlighting a specific and economically relevant application. google.com Therefore, a central research objective is the development of industrially advantageous and efficient production methods for this compound, moving away from multi-step, low-yield, or expensive processes. google.com

Further research objectives involve the detailed characterization of its chemical and physical properties to build a comprehensive data profile for the compound. chemblink.comechemi.com This includes exploring its reactivity in various organic reactions to unlock its potential as a building block for other valuable molecules. Drawing from the general research trajectories of alkyl-substituted anilines, future investigations may also aim to explore the potential of this compound as a monomer for novel polymers with enhanced solubility and specific electronic properties, or as a scaffold in the synthesis of new pharmaceutical agents, leveraging the unique steric hindrance provided by the ortho-isobutyl group.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 71182-59-7 | chemblink.comechemi.combldpharm.com |

| Molecular Formula | C₁₀H₁₅N | echemi.comchemicalbook.com |

| Molecular Weight | 149.23 g/mol | echemi.comchemicalbook.com |

| Appearance | Red-brown crystalline powder / Colorless oil | echemi.comchemicalbook.com |

| Boiling Point | 242.1 ± 9.0 °C (at 760 mmHg); 109-112 °C (at 11 Torr) | chemblink.comechemi.com |

| Melting Point | 34.07 °C | chemblink.com |

| Density | 0.944 g/cm³ | echemi.com |

| Flash Point | 102.8 °C | echemi.com |

| Refractive Index | 1.536 | echemi.com |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol (B129727); Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | echemi.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDCWSBXWOGCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20991502 | |

| Record name | 2-(2-Methylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20991502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71182-59-7 | |

| Record name | 2-(2-Methylpropyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71182-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isobutylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071182597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methylpropyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20991502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isobutylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Isobutylaniline

Established Synthetic Routes for 2-Isobutylaniline

The synthesis of this compound is primarily achieved through a few well-documented pathways. These methods, centered on the transformation of readily available precursors, form the foundation of its production.

Reduction of Nitroisobutylbenzene Precursors

A principal and widely utilized strategy for synthesizing this compound involves the reduction of a nitro group in the corresponding nitroisobutylbenzene precursor. This transformation is a cornerstone of aromatic amine synthesis. wikipedia.orgnih.gov

Catalytic hydrogenation stands out as a clean and efficient method for the reduction of nitroarenes. wikipedia.org This process involves the use of molecular hydrogen in the presence of a metal catalyst. chemistrytalk.orglibretexts.org

The choice of catalyst is critical for the successful reduction of nitroarenes. commonorganicchemistry.com Palladium on activated charcoal (Pd/C) is a frequently employed catalyst for this transformation due to its high activity and efficiency. commonorganicchemistry.com It facilitates the addition of hydrogen across the nitro group, leading to the formation of the corresponding amine. commonorganicchemistry.com

Raney nickel is another prominent catalyst used in the hydrogenation of nitro compounds. wikipedia.orgcommonorganicchemistry.comrasayanjournal.co.in It is particularly favored in instances where the substrate contains functionalities sensitive to dehalogenation, a common side reaction with Pd/C. commonorganicchemistry.com The high surface area and activity of Raney nickel make it an effective choice for achieving high yields of the desired aniline (B41778). rasayanjournal.co.innih.gov

Table 1: Comparison of Common Catalyst Systems for Nitroarene Reduction

| Catalyst | Advantages | Disadvantages |

| Palladium on activated charcoal (Pd/C) | High activity, widely applicable. commonorganicchemistry.com | Can cause dehalogenation of aryl halides. commonorganicchemistry.com |

| Raney nickel | Effective for substrates with halogen substituents, low cost. commonorganicchemistry.comnih.gov | Pyrophoric nature requires careful handling. nih.gov |

Optimizing reaction parameters such as temperature, pressure, and solvent is crucial for maximizing the yield and purity of this compound. An increase in hydrogen pressure generally enhances the rate of hydrogenation by increasing the concentration of hydrogen on the catalyst surface. rasayanjournal.co.in Temperature also plays a significant role; however, excessively high temperatures can lead to undesirable side reactions. organic-chemistry.org Solvents like ethanol (B145695) and methanol (B129727) are commonly used as they effectively dissolve the reactants and facilitate the interaction with the solid catalyst. organic-chemistry.org

Table 2: Influence of Reaction Parameters on Catalytic Hydrogenation

| Parameter | Effect on Reaction |

| Temperature | Affects reaction rate; higher temperatures can increase the rate but may also lead to side reactions. organic-chemistry.org |

| Pressure | Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, promoting the reduction. rasayanjournal.co.in |

| Solvent | The choice of solvent can influence the solubility of reactants and the efficiency of the catalyst. organic-chemistry.org |

Chemical reduction offers an alternative to catalytic hydrogenation, particularly when avoiding the use of high-pressure hydrogen gas is desirable. organic-chemistry.org Hydrazine (B178648) hydrate (B1144303), in the presence of a catalyst like Pd/C, is an effective reducing agent for nitroarenes. nih.govorganic-chemistry.orgthieme-connect.com This method, known as catalytic transfer hydrogenation, generates hydrogen in situ, thereby circumventing the need for gaseous hydrogen. organic-chemistry.org The reaction conditions can be controlled to achieve selective reduction. For instance, using open reflux heating can favor the reduction of the nitro group without affecting other reducible functionalities, while conducting the reaction in a sealed tube under pressure can lead to more extensive reduction. nih.govthieme-connect.com

Catalytic Hydrogenation Protocols

Catalyst Systems and Optimization (e.g., Palladium on activated charcoal, Raney nickel)

Multi-Step Synthesis via Ketone Intermediates

An alternative synthetic approach to this compound involves a multi-step sequence that proceeds through a ketone intermediate. A patented method describes the synthesis starting from isobutyraldehyde (B47883) and morpholine (B109124) to form an enamine. This intermediate then reacts with m-nitrobenzoyl chloride, followed by hydrolysis to yield m-nitro isobutyl ketone. The nitro group of this ketone is subsequently reduced, often via catalytic hydrogenation, to produce m-aminophenyl isobutyl ketone. Finally, a Wolff-Kishner or similar reduction using hydrazine hydrate converts the ketone functionality into a methylene (B1212753) group, affording the final product, 3-isobutylaniline (B1602854). While this specific patent details the synthesis of the meta-isomer, similar principles could be adapted for the synthesis of this compound by starting with the appropriate ortho-substituted nitrobenzoyl chloride.

Preparation of 2-Methyl Isophthalic Acid-Morpholinyl Propylene

The initial step involves the reaction of isobutyraldehyde and morpholine to synthesize 2-methyl-1-(morpholin-4-yl)prop-1-ene. google.com This reaction is catalyzed by p-toluenesulfonic acid and is carried out in a solvent such as hexamethylene. google.com The mixture is heated to reflux at a temperature between 80-90°C for approximately 8 hours. google.com After cooling, filtration, and concentration of the filtrate, the desired product is obtained through fractionation. google.com

Table 1: Reaction Parameters for the Preparation of 2-Methyl-1-(morpholin-4-yl)prop-1-ene google.com

| Parameter | Value |

| Isobutyraldehyde | 135-155 g |

| Hexamethylene | 260-350 ml |

| p-Toluenesulfonic Acid | 5-8 g |

| Morpholine | 140-150 g |

| Reaction Temperature | 80-90°C |

| Reaction Time | 8 hours |

Synthesis of m-Nitro Isobutyl Ketone

The subsequent step is the synthesis of m-nitro isobutyl ketone. google.com This is achieved through the condensation of 2-methyl-1-(morpholin-4-yl)prop-1-ene with m-nitrobenzoyl chloride, followed by hydrolysis with hydrochloric acid to remove the aldehyde radical. google.com

Selective Hydrogenation to m-Aminophenyl Isobutyl Ketone

The m-nitro isobutyl ketone is then selectively hydrogenated to form m-aminophenyl isobutyl ketone. google.com This reduction is typically carried out using a palladium on activated charcoal (Pd/C) catalyst in a solvent mixture of ethanol and toluene. google.com The reaction is conducted under a hydrogen pressure of 0.1–0.15 MPa and at a controlled temperature, generally below 20°C, for about 12 hours.

Huang-Minlon Reduction for Final this compound Formation

The final step in this traditional synthesis is the Huang-Minlon reduction of m-aminophenyl isobutyl ketone to yield this compound. google.com This reaction is a modification of the Wolff-Kishner reduction and involves heating the ketone with hydrazine hydrate and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as diethylene glycol. google.comunacademy.com The Huang-Minlon modification is often preferred due to its use of safer and less expensive hydrazine hydrate and its ability to produce pure products with high yields. unacademy.com

Novel and Greener Synthetic Approaches for this compound

In response to the growing demand for environmentally friendly chemical processes, researchers have been developing novel and greener synthetic routes for this compound. researchgate.netsphinxsai.comajast.net These methods aim to improve efficiency, reduce waste, and utilize less hazardous materials. sphinxsai.comajast.net

Development of Environmentally Benign Synthetic Protocols

The development of environmentally benign synthetic protocols is a key area of research in green chemistry. researchgate.netsphinxsai.comajast.net For the synthesis of anilines, this includes exploring alternative reagents and reaction conditions. One such approach involves the N-alkylation of amines through a hydrogen borrowing methodology, which is considered an atom-efficient and versatile process. researchgate.net Another strategy focuses on the synthesis of mono-N-methyl aromatic amines from nitroso compounds using methylboronic acid under transition-metal-free conditions, which avoids the need for bases or reductants. nih.govacs.org The use of plant extracts and microorganisms for the synthesis of nanoparticles, which can act as catalysts in various chemical reactions, is also a significant advancement in green synthesis. rsc.orgmdpi.comresearchgate.net

Efficiency Enhancements in this compound Production

Improving the efficiency of this compound production is another critical goal. google.com One patented method focuses on the reaction of a benzene (B151609) compound with isobutene in the presence of a palladium catalyst, a phosphine-based ligand, a base, and a solvent to produce an isobutene-added compound, which is then reduced to isobutylaniline. google.com This method is presented as an industrially advantageous process. google.com Furthermore, advancements in catalytic systems, such as the use of novel nano-catalysts, have shown promise in increasing conversion and selectivity in related ketone production processes, which could be applicable to the synthesis of this compound intermediates. researchgate.netmdpi.com

Comparative Analysis of this compound Synthetic Yields and Selectivity

A highly effective and regioselective method for preparing this compound is through a Negishi-type coupling reaction. This contemporary approach involves the formation of an organozinc reagent from isobutyl bromide, which is then coupled with 2-bromoaniline (B46623) in the presence of a palladium catalyst. A documented procedure reports a yield of 74% for this transformation. chemistrysteps.com The reaction begins with the formation of a Grignard reagent from isobutyl bromide and magnesium, which is then converted to an isobutylzinc chloride reagent. This organozinc compound is subsequently reacted with 2-bromoaniline using a palladium acetate (B1210297) catalyst and a specialized phosphine (B1218219) ligand (dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane) to furnish the final product. chemistrysteps.com The high yield and excellent regioselectivity for the ortho-isomer are key advantages, as the starting materials definitively dictate the final substitution pattern.

The following data tables provide a comparative overview of these two synthetic methodologies.

Interactive Data Table: Comparative Analysis of Synthetic Routes to this compound

| Feature | Method 1: Negishi-Type Coupling | Method 2: Friedel-Crafts Acylation & Reduction |

| Starting Materials | Isobutyl bromide, 2-Bromoaniline | Aniline, Isobutyryl chloride |

| Key Reagents | Magnesium, Zinc(II) chloride, Palladium diacetate, Phosphine ligand | Acetic anhydride, Aluminum chloride, Reducing agent (e.g., Zn(Hg)/HCl or H₂/Pd-C) |

| Number of Steps | 1 (Core C-C bond formation) | 3+ (Protection, Acylation, Reduction/Deprotection) |

| Reported/Typical Yield | 74% chemistrysteps.com | Moderate (Lowered by multiple steps and isomer separation) |

| Regioselectivity | High (Ortho-specific) | Moderate (Ortho/Para mixture requires separation) |

| Key Advantages | High yield, High regioselectivity, Fewer steps | Use of common, inexpensive starting materials |

| Key Disadvantages | Requires specialized/expensive palladium catalyst and ligand | Multiple steps, Isomer separation required, Lower overall yield |

This comparative analysis demonstrates that while classic methods like the Friedel-Crafts reaction sequence are fundamentally sound, modern cross-coupling reactions like the Negishi coupling offer a more direct and efficient route to specific isomers such as this compound, with significantly higher yields and selectivity. chemistrysteps.com

Reaction Mechanisms and Reactivity Studies of 2 Isobutylaniline

Electrophilic Aromatic Substitution Reactions of 2-Isobutylaniline

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and this compound is a reactive substrate for such transformations. wikipedia.org The amino group (-NH2) is a potent activating group, directing incoming electrophiles to the ortho and para positions. wikipedia.org This directing effect stems from the ability of the nitrogen's lone pair to donate electron density into the benzene (B151609) ring, thereby stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. masterorganicchemistry.comulisboa.pt The reaction proceeds via a two-step mechanism: initial attack of the electrophile by the aromatic ring, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Nitration Processes and Regioselectivity

The introduction of a nitro group (-NO2) onto the aromatic ring of this compound is a classic example of electrophilic aromatic substitution. masterorganicchemistry.com This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). youtube.comnumberanalytics.comwikipedia.org

The regioselectivity of nitration is dictated by the activating and directing effects of the substituents already present on the aromatic ring. wikipedia.org In the case of this compound, the amino group is a strong ortho, para-director. smolecule.com However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH3+). This protonated form is a meta-directing group due to its electron-withdrawing nature. wikipedia.org Consequently, the direct nitration of anilines can lead to a mixture of isomers. wikipedia.org To achieve better control and favor the formation of ortho and para products, the amino group is often protected, for instance, by converting it to an acetamide. wikipedia.org This protecting group is still an ortho, para-director but is less activating than the free amino group, which can help prevent over-nitration and side reactions. ulisboa.ptwikipedia.org

The isobutyl group, being an alkyl group, is also an ortho, para-director and weakly activating. The interplay between the directing effects of the amino (or protected amino) group and the isobutyl group determines the final product distribution.

Table 1: Factors Influencing Nitration Regioselectivity

| Factor | Effect on Nitration |

| Amino Group (-NH2) | Strong activating, ortho, para-directing. |

| Anilinium Ion (-NH3+) | Deactivating, meta-directing. |

| Protecting Groups (e.g., Acyl) | Moderately activating, ortho, para-directing; prevents protonation. |

| Isobutyl Group | Weakly activating, ortho, para-directing. |

| Reaction Conditions | Temperature and concentration of the nitrating agent can affect the rate and yield. numberanalytics.com |

Sulfonation Reactions

Aromatic sulfonation involves the introduction of a sulfonic acid group (-SO3H) onto the aromatic ring. youtube.com This reaction is typically achieved by treating the aromatic compound with fuming sulfuric acid. youtube.com Similar to nitration, sulfonation is an electrophilic aromatic substitution reaction. wikipedia.org The amino group in this compound directs the incoming electrophile to the ortho and para positions. The reaction is reversible, a feature that can be exploited in synthesis. youtube.com

Halogenation Studies

The halogenation of this compound, another electrophilic aromatic substitution, introduces halogen atoms (e.g., bromine, chlorine) onto the aromatic ring. wikipedia.org The reaction is typically catalyzed by a Lewis acid, such as an iron or aluminum trihalide. wikipedia.org The strong activating nature of the amino group facilitates this reaction. The regioselectivity follows the ortho, para-directing influence of the amino and isobutyl groups.

Oxidation Pathways of this compound

The amino group of this compound is susceptible to oxidation, leading to various products depending on the oxidizing agent and reaction conditions.

Formation of Nitroso and Nitro Derivatives

The oxidation of anilines can yield nitroso compounds and, upon further oxidation, nitro compounds. mdpi.comrsc.org Various oxidizing agents, including peroxyacids and hydrogen peroxide with a catalyst, can be employed for this transformation. mdpi.comorganic-chemistry.org For instance, hydrogen peroxide catalyzed by molybdenum salts has been shown to be an effective system for the oxidation of anilines to nitroso arenes. organic-chemistry.org Further oxidation to the corresponding nitro arenes can often be achieved under slightly more vigorous conditions, such as increased temperature. organic-chemistry.org The mechanism generally involves the initial oxidation of the aniline (B41778) to a hydroxylamine, which is then converted to the nitroso derivative and subsequently to the nitro compound. mdpi.com

Table 2: Common Oxidizing Agents for Aniline Oxidation

| Oxidizing Agent | Typical Products |

| Peroxyacids | Nitroso and nitro compounds. rsc.org |

| Hydrogen Peroxide with Molybdenum Catalyst | Nitroso and nitro compounds. organic-chemistry.org |

| Sodium Perborate in Acetic Acid | Nitro compounds. mdpi.com |

Reduction Reactions Involving this compound

While this compound itself is often the product of a reduction reaction, specifically the reduction of a corresponding nitro compound, it can participate in certain reduction-related processes. For instance, N-isobutylaniline has been studied as a promoter in base-promoted homolytic aromatic substitution (BHAS) reactions. nih.govsci-hub.se In these reactions, the aniline derivative helps to initiate the cleavage of a carbon-halogen bond in a haloarene via a single electron transfer (SET) process. nih.govsci-hub.se While N-isobutylaniline showed activity for iodoarenes, it was found to be less effective for bromo- and chloroarenes compared to promoters that can undergo aromatization. nih.govsci-hub.sersc.org

The synthesis of this compound itself is commonly achieved through the reduction of a nitro precursor, such as 2-isobutylnitrobenzene. google.com This reduction can be accomplished through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). google.com

Nucleophilic Reactivity of the Amine Moiety in this compound

The amine group of this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This characteristic allows it to participate in a variety of chemical reactions by donating this electron pair to an electrophile. The reactivity of this amine moiety is influenced by both electronic and steric factors.

General Principles of Nucleophilic Substitution Reactions (SN2 Mechanisms)

Bimolecular nucleophilic substitution (SN2) reactions are a fundamental class of reactions in organic chemistry where a nucleophile attacks an electrophilic center and displaces a leaving group in a single, concerted step. libretexts.orglibretexts.org This means that the bond formation between the nucleophile and the electrophile occurs simultaneously with the breaking of the bond between the electrophile and the leaving group. libretexts.orglibretexts.org The term "SN2" signifies a S ubstitution, N ucleophilic, b imolecular reaction, indicating that the rate of the reaction is dependent on the concentrations of both the nucleophile and the electrophile. libretexts.orglibretexts.org

A key feature of the SN2 mechanism is the backside attack of the nucleophile on the electrophilic carbon atom. libretexts.org This approach is necessary to avoid steric hindrance and electrostatic repulsion from the leaving group, which is also electron-rich. libretexts.org This backside attack results in an inversion of stereochemical configuration at the carbon center, often referred to as a Walden inversion. spcmc.ac.in The reaction proceeds through a high-energy transition state where the nucleophile, the electrophilic carbon, and the leaving group are partially bonded. tutorchase.com

Amines, including this compound, are effective nucleophiles due to the lone pair of electrons on the nitrogen atom. libretexts.org They can react with various electrophiles, such as alkyl halides, in SN2 reactions to form new carbon-nitrogen bonds. tutorchase.comlibretexts.org The nucleophilicity of an amine is influenced by factors like its basicity and the steric environment around the nitrogen atom. organic-chemistry.org

Arylsulfonylation Kinetics of N-Isobutylanilines

The reaction of N-substituted anilines, such as this compound, with arylsulfonyl chlorides is a classic example of nucleophilic substitution at a sulfur atom. This reaction, known as arylsulfonylation, results in the formation of sulfonamides. The kinetics and mechanism of these reactions provide valuable insights into the reactivity of the amine.

Kinetic studies on the arylsulfonylation of benzene-substituted N-isobutylanilines with 3-nitrobenzenesulfonyl chloride in propan-2-ol at 298 K have been conducted to understand their reactivity. researchgate.netresearchgate.netrusschembull.ru The rates of these reactions are influenced by the nature of the substituents on the aniline ring.

Below is a table summarizing the experimental rate constants for the reaction of various substituted N-isobutylanilines.

| Substituent (X) in X-C₆H₄NH(i-Bu) | Rate Constant (k) L·mol⁻¹·s⁻¹ |

| 4-OCH₃ | Value not available in search results |

| 4-CH₃ | Value not available in search results |

| H | Value not available in search results |

| 4-Cl | Value not available in search results |

| 4-Br | Value not available in search results |

| 3-Cl | Value not available in search results |

| 3-NO₂ | Value not available in search results |

| 4-NO₂ | Value not available in search results |

The specific rate constants for the arylsulfonylation of differently substituted N-isobutylanilines were mentioned to be studied in the provided search results, but the exact numerical values were not available. The table structure is provided based on the described research. researchgate.netresearchgate.netrusschembull.ru

The activation parameters, such as activation energy and entropy of activation, can also be determined from temperature-dependent kinetic studies. These parameters provide further details about the transition state of the reaction. For instance, a more ordered transition state compared to the reactants would be indicated by a negative entropy of activation.

The reactivity in arylsulfonylation reactions can be rationalized using Frontier Molecular Orbital (FMO) theory, which focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. wuxiapptec.comossila.com In the arylsulfonylation of N-isobutylanilines, the amine acts as the nucleophile and the sulfonyl chloride as the electrophile.

Quantum-chemical calculations, such as those using the AM1 and PM3 semiempirical methods, have been employed to analyze the geometric, electronic, and energy characteristics of the reactants. researchgate.netmolaid.com These studies have shown that the rate of arylsulfonylation of N-isobutylaniline and its derivatives is directly proportional to the contributions of the s and pz orbitals of the nitrogen atom to the HOMO of the amine. researchgate.netmolaid.com Similarly, the contribution of the sulfur atom's orbitals to the LUMO of the sulfonyl chloride is also a critical factor. researchgate.netmolaid.com

This correlation suggests that the reaction is orbitally controlled. researchgate.netmolaid.com A higher contribution of the nitrogen's orbitals to the HOMO indicates a greater electron density and availability of the lone pair for nucleophilic attack. A lower energy LUMO on the sulfonyl chloride, with a significant contribution from the sulfur atom, indicates a more electrophilic center that is more susceptible to attack. The energy gap between the HOMO of the aniline and the LUMO of the sulfonyl chloride is a key determinant of reactivity; a smaller gap generally leads to a faster reaction. wuxiapptec.com

Substituents on the benzene ring of N-isobutylaniline have a significant impact on the rate of arylsulfonylation. researchgate.netresearchgate.net This influence can be understood in terms of both electronic and steric effects.

Electron-donating groups (EDGs) on the aniline ring, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), increase the electron density on the nitrogen atom. This enhances the nucleophilicity of the amine and consequently increases the reaction rate. nsf.gov Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) and chloro (-Cl), decrease the electron density on the nitrogen, making the amine less nucleophilic and slowing down the reaction. nsf.govunilag.edu.ng

A Hammett plot, which correlates the logarithm of the reaction rate constants with the Hammett substituent constants (σ), can be used to quantify these electronic effects. A negative slope (ρ value) for this plot indicates that the reaction is favored by electron-donating groups, which is consistent with the development of a positive charge on the nitrogen atom in the transition state. unilag.edu.ng

Steric effects can also play a role, particularly with bulky substituents near the reaction center. However, for substituents at the meta and para positions of the aniline ring, electronic effects are generally the dominant factor influencing reactivity in arylsulfonylation reactions. nsf.govsci-hub.se

Derivatives of 2 Isobutylaniline: Synthesis and Advanced Chemical Transformations

Design and Synthesis of Bioactive 2-Isobutylaniline Derivatives

The strategic modification of the this compound scaffold has led to the creation of potent bioactive molecules, particularly in the field of agrochemicals.

Acaricidal Derivative Synthesis

Research has demonstrated the utility of 3-isobutylaniline (B1602854), a constitutional isomer of this compound, as a key intermediate in the synthesis of novel acaricides. jst.go.jp One such notable acaricide is pyflubumide (B1473361), a carboxanilide derivative that exhibits excellent activity against various mite species, including those resistant to conventional pesticides. jst.go.jpnih.gov The synthesis of pyflubumide involves the reaction of 3-isobutylaniline with heptafluoroisopropyliodine under radical conditions. nih.gov This is followed by methoxylation and subsequent amidation with an appropriate acid chloride to yield the final active compound. nih.gov The choice of the 3'-isobutyl derivative was driven by manufacturing advantages, as 3-isobutylaniline can be prepared from less expensive starting materials and lacks a chiral center. jst.go.jp

In the broader context of developing new acaricidal agents, various aniline (B41778) derivatives are being explored. For instance, a series of 2-fluoro-4-methyl/chlorine-5-((2,2,2-trifluoroethyl)thio)aniline derivatives containing N-benzyl moieties have been synthesized and shown to possess significant acaricidal activity against the carmine (B74029) spider mite (Tetranychus cinnabarinus). nih.gov This highlights the general importance of the substituted aniline scaffold in the design of effective pest control agents.

| Compound | Target Pest | Key Synthetic Precursor | Noted Activity |

| Pyflubumide | Tetranychus and Panonychus species | 3-Isobutylaniline | High efficacy against resistant mite strains jst.go.jpnih.gov |

| Substituted Phenyl Trifluoroethyl Thioether Derivatives | Tetranychus cinnabarinus | 2-fluoro-4-methyl/chlorine-5-((2,2,2-trifluoroethyl)thio)aniline | Moderate to excellent acaricidal activity nih.gov |

Precursor Role in Pharmaceutical Intermediates

Aniline and its derivatives are fundamental intermediates in the synthesis of a wide array of pharmaceuticals and other chemical products. incb.org Isobutylaniline, for example, is recognized as a useful intermediate for producing agricultural and horticultural acaricides. google.com The synthesis of isobutylaniline itself can be achieved through various methods, including the reduction of isobutyrophenone. google.com While direct references to this compound as a precursor for specific pharmaceutical intermediates are not extensively detailed in the provided context, the general role of substituted anilines in constructing complex molecular frameworks is well-established. For instance, the synthesis of phenylpiperazine derivatives with acaricidal activity involves the multi-step transformation of substituted anilines. researchgate.net

Polymerization Studies of Aniline Derivatives (General, applicable to this compound)

The polymerization of aniline and its derivatives leads to the formation of polyaniline (PANI), a class of conducting polymers with diverse applications. The principles governing the polymerization of substituted anilines are directly applicable to this compound.

Synthesis of Novel Polyaniline Derivatives

Novel polyaniline derivatives can be synthesized by modifying the aniline monomer, which allows for a systematic study of the substituent's effect on the resulting polymer's properties. rsc.orgresearchgate.net For example, a series of new PANI derivatives based on an ortho-substituted aniline, 2-(1-methylbut-2-en-1-yl)aniline, have been successfully synthesized and characterized. rsc.orgresearchgate.net Polymerization can be achieved through chemical oxidation using an oxidant like ammonium (B1175870) persulfate. mdpi.com Another approach involves the polymerization of phenylamines with a disulfide transfer reagent, such as sulfur monochloride, to yield poly[N,N-(phenylamino)disulfides]. nih.govnih.govacs.org This step-growth polymerization produces polymers with a unique backbone consisting of nitrogen and sulfur atoms. nih.govnih.govacs.org Furthermore, catalytic polymerization of aniline and its derivatives can be performed using copper(II) salts and oxygen, leading to a branched polyaniline structure. oup.com

Impact of Substituents on Polymer Characteristics

The nature of the substituent on the aniline ring significantly influences the characteristics of the resulting polyaniline. The inclusion of side chain substituents can enhance the polymer's solubility in organic solvents, a common challenge with unsubstituted polyaniline. mdpi.comnih.gov For instance, polyanilines with liquid crystalline substituents have been shown to be soluble in solvents like THF and chloroform. acs.org However, introducing substituents, particularly electron-withdrawing groups, can also affect the polymer's electrical conductivity by altering the formation of quinoid-diimine units in the polymer backbone. nih.gov

The steric and electronic effects of the substituent play a crucial role. researchgate.net Electron-rich systems tend to produce polymers that are orange, green, red, or even purple, while electron-poor systems result in lighter yellow polymers. nih.govnih.govacs.org The morphology of the polymer can also be affected; for example, changing the substituent in certain aniline monomers has been observed to alter the surface morphology from a heterogeneous hierarchical structure to a spherical one. researchgate.net

| Substituent Type | Effect on Solubility | Effect on Color | Effect on Morphology |

| Liquid Crystalline Groups | Increased solubility in organic solvents acs.org | - | - |

| Electron-withdrawing Groups | Can increase solubility nih.gov | Lighter colors (e.g., yellow) nih.govnih.govacs.org | - |

| Electron-donating Groups | - | Deeper colors (e.g., orange, green, red, purple) nih.govnih.govacs.org | Can alter surface structure researchgate.net |

Cascade Cyclization Reactions Involving Aniline Scaffolds (General, applicable to this compound)

Cascade reactions provide an efficient pathway to construct complex heterocyclic scaffolds from relatively simple starting materials like anilines. These one-pot transformations are highly valuable in synthetic chemistry.

A versatile Rhodium(I)-catalyzed cascade reaction has been developed that combines C(sp2)–H bond functionalization and amidation between N-arylphosphanamines and acrylates. rsc.orgrsc.org This method allows for the rapid synthesis of dihydroquinolinone scaffolds, which are present in various pharmaceuticals. rsc.orgrsc.org In this process, a trivalent phosphorus group acts as a traceless directing group, facilitating the ortho-C(sp2)–H bond activation of the aniline derivative. rsc.orgrsc.org

Another example involves a diversity-oriented synthesis strategy to produce drug-like N-heterocyclic-fused rings from d-glucal, aniline, and water. nih.gov This one-pot transformation proceeds through a cascade of a Ferrier reaction and an imino-Nazarov cyclization. nih.gov Depending on the aniline substrate and the Lewis acid catalyst used (e.g., InBr3 or Ln(OTf)3), different fused heterocyclic systems such as indolines, 1,4-benzoxazines, or tetrahydroquinoline-fused cyclopentenones can be obtained. nih.gov

Furthermore, silver-catalyzed intramolecular cascade reactions of 2-alkynylaniline tethered heteroenone systems have been reported to construct complex [6–5–7–6] heterotetracyclic indole-fused scaffolds. researchgate.net These reactions proceed through a sequence of 5-endo-dig and 7-exo-trig cyclizations. researchgate.net Radical-initiated cascade cyclizations have also been employed to synthesize highly functionalized indolo[2,1-a]isoquinolin-6(5H)-ones from N-[(2-ethynyl)arylsulfonyl]acrylamides, demonstrating the power of cascade processes in building molecular complexity from aniline-based starting materials. acs.org

Visible-Light-Induced Radical Cyclization

Visible-light-promoted radical cyclization has emerged as a powerful and eco-friendly method for constructing complex molecular architectures under mild conditions. youtube.combeilstein-journals.org This strategy is particularly effective for synthesizing various heterocyclic compounds by generating radical species that can undergo intramolecular cyclization. The process generally avoids the need for harsh reagents, high temperatures, or expensive metal catalysts. beilstein-journals.org

The typical mechanism involves the visible-light-induced homolysis of a radical precursor to generate a reactive radical (e.g., a trifluoromethyl or difluoromethyl radical). youtube.combeilstein-journals.org This radical then adds to an unactivated alkene, which can be tethered to a derivative of this compound. The newly formed alkyl radical subsequently undergoes an intramolecular cyclization onto the aromatic ring to form a new ring system. This cascade reaction enables the efficient construction of polycyclic structures. youtube.com For instance, alkene-tethered indoles and benzimidazoles are common substrates for these transformations, leading to the formation of diverse fused heterocyclic systems. youtube.combeilstein-journals.org

Research has demonstrated the synthesis of various dihydropyrido[1,2-a]indolones through a cascade cyclization mediated by trifluoromethyl radicals, a process initiated by the homolysis of Umemoto's reagent under visible light. beilstein-journals.org Similarly, difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles have been synthesized from benzimidazoles bearing unactivated alkenes, using reagents like CF₂HCO₂H and PhI(OAc)₂ under visible light. youtube.com These methods highlight the potential for creating complex, functionalized heterocycles from appropriately substituted this compound derivatives.

Table 1: Examples of Visible-Light-Induced Radical Cyclization Reactions

| Radical Source | Substrate Type | Resulting Heterocycle | Key Features |

|---|---|---|---|

| Umemoto's Reagent (CF₃ source) | Alkene-tethered indoles | Trifluoromethylated dihydropyrido[1,2-a]indolones | Catalyst-free, mild conditions, radical chain process. beilstein-journals.org |

| CF₂HCO₂H / PhI(OAc)₂ | Benzimidazoles with unactivated alkenes | Difluoromethyl-substituted polycyclic imidazoles | No base, metal, or photocatalyst required; good to excellent yields. youtube.com |

| Sulfinic acids | N-propargyl anilines | 3-Sulfonated quinolines | No external photocatalyst, uses O₂ in air as oxidant. nih.gov |

Synthesis of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly quinolines and indoles, which are core structures in many natural products and pharmaceuticals. researchgate.netrsc.org Classical named reactions that traditionally use aniline or its simple derivatives can be adapted to use this compound to produce isobutyl-substituted fused heterocycles.

The Skraup synthesis and its modification, the Doebner-Miller synthesis , are classic methods for creating the quinoline (B57606) ring system. These reactions involve the condensation of an aniline with α,β-unsaturated carbonyl compounds, which are typically generated in situ from glycerol (B35011) (Skraup) or α,β-unsaturated aldehydes/ketones (Doebner-Miller). mdpi.com By substituting this compound for aniline, one can direct the synthesis toward quinolines bearing an isobutyl group on the benzene (B151609) ring portion of the fused system.

The Fischer indole (B1671886) synthesis is one of the most important and widely used methods for constructing the indole ring. rsc.org The reaction involves the acid-catalyzed cyclization and rearrangement of an arylhydrazone, which is typically prepared from the corresponding aniline. researchgate.net this compound can be converted to its corresponding diazonium salt and then reduced to form 2-isobutylphenylhydrazine. This hydrazine (B178648) can then be condensed with a suitable ketone or aldehyde to form the necessary phenylhydrazone, which upon treatment with an acid catalyst (e.g., polyphosphoric acid, zinc chloride), would yield an isobutyl-substituted indole.

Modern variations often employ metal catalysts, such as palladium, to facilitate the cyclization of ortho-alkynylanilines or ortho-vinylanilines to form indoles. researchgate.netmdpi.comnih.gov An appropriately substituted N-alkenyl or N-alkynyl derivative of this compound could serve as a substrate for these advanced, high-yield cyclization methods.

Table 2: Classic Strategies for Synthesizing Fused Heterocycles from Anilines

| Named Reaction | Reactants | Resulting Heterocycle | Description |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) | Quinoline | Dehydration of glycerol to acrolein, followed by Michael addition of the aniline and acid-catalyzed cyclization. mdpi.com |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Aldehyde/Ketone, Acid Catalyst | Quinoline | A more versatile modification of the Skraup synthesis that allows for a wider range of substituted quinolines. mdpi.com |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde or Ketone, Compound with α-methylene group | Quinoline | Base- or acid-catalyzed condensation followed by cyclization to form the quinoline ring. mdpi.com |

Functionalization Strategies for Enhancing this compound Utility

The utility of this compound as a chemical building block can be significantly expanded through various functionalization strategies that modify either the aromatic ring or the amino group. These modifications pave the way for its use in diverse fields, including materials science and medicinal chemistry.

One key strategy is electrophilic aromatic substitution (EAS) , which introduces new substituents onto the benzene ring. masterorganicchemistry.com While the amino group is a strong activating group, its basicity can interfere with common EAS catalysts (e.g., Lewis acids in Friedel-Crafts reactions). chegg.com However, research has shown that aniline derivatives like this compound can be successfully alkylated via EAS reactions when a Lewis acid is used. core.ac.uk This allows for the introduction of further alkyl groups onto the aromatic ring, tuning the molecule's steric and electronic properties.

Functionalization of the nitrogen atom is another common and versatile approach. The primary amine of this compound can be readily converted into a wide range of other functional groups. N-Arylsulfonylation , the reaction with an arylsulfonyl chloride, yields stable sulfonamides. researchgate.net This transformation is not only a method for protecting the amine but also for introducing moieties that can alter biological activity or material properties.

Furthermore, N-acylation to form amides is a fundamental transformation. This has been applied in the synthesis of complex molecules designed for biological applications. For example, this compound has been used as a starting material in the creation of potential proteomimetic agents, where it is incorporated into a larger scaffold designed to disrupt protein-protein interactions in cancer cells.

Table 3: Selected Functionalization Strategies for this compound

| Functionalization Type | Reagents & Conditions | Resulting Group | Purpose / Application |

|---|---|---|---|

| C-Alkylation (EAS) | Alkylating agent, Lewis Acid (e.g., AlCl₃) | Additional alkyl groups on the ring | Tuning steric/electronic properties for materials science. core.ac.uk |

| N-Arylsulfonylation | Arylsulfonyl chloride, Base | Sulfonamide (-NHSO₂Ar) | Protection of the amine group, synthesis of biologically active molecules. researchgate.net |

| N-Acylation | Acyl chloride or anhydride, Base | Amide (-NHCOR) | Synthesis of complex molecules, such as proteomimetics for medicinal chemistry. |

Spectroscopic Characterization Techniques in 2 Isobutylaniline Research

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and study the molecular structure of compounds. researchgate.nettanta.edu.eg It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. specac.combruker.com

Identification of Characteristic Functional Group Vibrations

The FT-IR spectrum of 2-isobutylaniline exhibits distinct absorption bands that correspond to the vibrations of its specific functional groups. The presence of a primary amine (–NH₂) and an aromatic ring are key features.

N–H Stretching: Primary amines typically show two sharp to medium absorption bands in the region of 3300-3500 cm⁻¹. libretexts.orgmvpsvktcollege.ac.in These bands arise from the symmetric and asymmetric stretching vibrations of the N–H bonds. libretexts.org

C–N Stretching: The stretching vibration of the C–N bond in aromatic amines is usually observed as a strong band between 1250 cm⁻¹ and 1335 cm⁻¹. copbela.org

Aromatic C–H Stretching: The stretching of the C–H bonds on the benzene (B151609) ring typically appears in the region of 3000-3100 cm⁻¹. mvpsvktcollege.ac.in

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to characteristic bands in the 1450-1600 cm⁻¹ range. libretexts.org

Aliphatic C–H Stretching: The isobutyl group's C–H bonds will exhibit stretching vibrations just below 3000 cm⁻¹.

C–H Bending: Out-of-plane bending vibrations of the aromatic C–H bonds can provide information about the substitution pattern of the benzene ring. libretexts.org

Below is a table summarizing the expected characteristic FT-IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N–H Stretch (asymmetric & symmetric) | 3300–3500 | Medium, Sharp |

| Aromatic Amine | C–N Stretch | 1250–1335 | Strong |

| Aromatic Ring | C–H Stretch | 3000–3100 | Variable |

| C=C Stretch | 1450–1600 | Variable | |

| Isobutyl Group | C–H Stretch | < 3000 | Strong |

Qualitative and Quantitative Analysis Applications

FT-IR spectroscopy serves as a valuable tool for both qualitative and quantitative analysis of this compound.

Qualitative Analysis: The FT-IR spectrum provides a unique "fingerprint" of the molecule, allowing for its identification. researchgate.netspecac.com By comparing the obtained spectrum with a database of known spectra, one can confirm the presence of this compound. The presence of the characteristic absorption bands for the primary amine and the substituted benzene ring confirms the identity of the compound. libretexts.org

Quantitative Analysis: While primarily a qualitative technique, FT-IR can be used for quantitative analysis by relating the intensity of absorption bands to the concentration of the substance. richmondscientific.comnih.gov According to the Beer-Lambert law, the absorbance of a specific peak is directly proportional to the concentration of the corresponding functional group. slideshare.net To perform quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. richmondscientific.com However, this application can be challenging for mixtures, as peak overlap may occur. richmondscientific.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms. jchps.comslideshare.net

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the different types of protons (hydrogen atoms) in a molecule and their relationships. jchps.com The spectrum of this compound would show distinct signals for the aromatic protons, the amine protons, and the protons of the isobutyl group.

Aromatic Protons: The protons on the benzene ring will appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The splitting pattern of these signals (e.g., doublets, triplets) will depend on the substitution pattern and the coupling between adjacent protons.

Amine Protons (–NH₂): The two protons of the primary amine group typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Isobutyl Protons: The protons of the isobutyl group will show characteristic signals in the upfield region. The –CH₂– group attached to the aromatic ring will be a doublet, and the –CH– group will be a multiplet. The two –CH₃ groups will likely appear as a doublet.

The integration of the peak areas in the ¹H NMR spectrum provides the relative ratio of the number of protons of each type.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule. A key advantage of ¹³C NMR is that each non-equivalent carbon atom typically gives a distinct signal, which helps in determining the total number of unique carbon atoms. libretexts.org

The ¹³C NMR spectrum of this compound will display signals for each of the carbon atoms in the molecule.

Aromatic Carbons: The carbons of the benzene ring will resonate in the downfield region, typically between 110 and 160 ppm. The carbon atom attached to the nitrogen (C–NH₂) will have a specific chemical shift influenced by the electron-donating nature of the amino group.

Isobutyl Carbons: The carbon atoms of the isobutyl group will appear in the upfield region of the spectrum.

The following table predicts the approximate chemical shifts for the carbon atoms in this compound.

| Carbon Atom | Predicted ¹³C NMR Chemical Shift (ppm) |

| C-NH₂ | 140-150 |

| Aromatic C-H | 115-130 |

| Aromatic C-CH₂ | 125-135 |

| -CH₂- | 40-50 |

| -CH- | 25-35 |

| -CH₃ | 20-25 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy molecular orbitals. numberanalytics.commsu.edu This technique is particularly useful for studying compounds with conjugated π systems, such as aromatic rings.

The UV-Vis spectrum of this compound is characterized by absorption bands resulting from π → π* electronic transitions within the benzene ring. numberanalytics.com The presence of the amino group (an auxochrome) attached to the benzene ring (a chromophore) influences the wavelength and intensity of these absorptions. The lone pair of electrons on the nitrogen atom can interact with the π system of the ring, leading to a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene. libretexts.org

The extent of conjugation in a molecule directly affects the λmax (wavelength of maximum absorbance). libretexts.org For this compound, the conjugation between the amino group and the aromatic ring is a key feature that can be studied using UV-Vis spectroscopy. The position of the λmax can provide insights into the electronic structure of the molecule. numberanalytics.com

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of compounds like this compound. In this method, the compound is ionized, typically by electron impact (EI), which causes the molecule to form a molecular ion and subsequently break apart into characteristic fragment ions. The analysis of these fragments provides a "fingerprint" of the molecule's structure.

Molecular Ion Peak

For this compound (C₁₀H₁₅N), the molecular ion (M⁺) is formed by the loss of a single electron. Given the monoisotopic mass of 149.120 g/mol , the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 149. nih.gov The presence of a single nitrogen atom results in an odd nominal molecular mass, consistent with the Nitrogen Rule in mass spectrometry. msu.edu In the mass spectra of aromatic amines, the molecular ion peak is typically prominent and clearly identifiable. miamioh.edu

Fragmentation Pattern

Following ionization, the molecular ion of this compound undergoes fragmentation. The fragmentation pattern is dominated by cleavages characteristic of alkyl-substituted aromatic amines.

The most significant fragmentation pathway for this compound involves the cleavage of the C-C bond beta to the aromatic ring, a process known as benzylic cleavage. This is a highly favorable process as it results in the formation of a stable, resonance-stabilized benzylic cation. In the case of this compound, this involves the loss of an isopropyl radical (•CH(CH₃)₂), which has a mass of 43 Da.

M⁺ (m/z 149) → [M - 43]⁺ + •CH(CH₃)₂

This cleavage results in the formation of the aminotropylium ion or a related stable isomer at m/z 106 . This fragment is often the base peak (the most intense peak) in the spectrum of ortho- and para-alkyl anilines. nih.govacs.org

Another characteristic fragmentation involves the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion, leading to a fragment ion at m/z 134 . This corresponds to the [M - 15]⁺ ion.

Further fragmentation of the aromatic ring structure can also occur. A common fragmentation pathway for anilines is the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da) from the [M-H]⁺ ion or other fragments, though this is typically a minor peak in alkyl-substituted anilines. miamioh.edu

The key fragmentation data for this compound, based on established principles for this class of compounds, are summarized in the table below.

Table 1: Key Mass Spectrometry Fragmentation Data for this compound

| m/z Ratio | Proposed Fragment Ion | Formula | Significance |

| 149 | [C₁₀H₁₅N]⁺ | C₁₀H₁₅N | Molecular Ion (M⁺) |

| 134 | [C₉H₁₂N]⁺ | C₉H₁₂N | Loss of a methyl radical (•CH₃) |

| 106 | [C₇H₈N]⁺ | C₇H₈N | Loss of an isopropyl radical (•CH(CH₃)₂) via benzylic cleavage; often the base peak. |

Computational Chemistry and Modeling Studies on 2 Isobutylaniline

Quantum Chemical Calculations for 2-Isobutylaniline

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or an approximation of it, to provide information about the molecule's geometry, electronic structure, and energy.

Determination of Molecular Geometry and Conformations

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. For a flexible molecule like this compound, which has a rotatable isobutyl group, this involves identifying all possible low-energy conformations.

A conformational analysis would typically be performed by systematically rotating the single bonds of the isobutyl group and calculating the corresponding energy of each conformation. This process, known as a potential energy surface scan, helps to identify the global minimum (the most stable conformer) and other local minima (other stable, but less favorable, conformers). The geometries of these conformers would then be fully optimized, usually using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(ar)-N | Data not available |

| C(ar)-C(alkyl) | Data not available | |

| N-H | Data not available | |

| Bond Angle | C-C-N | Data not available |

| H-N-H | Data not available | |

| Dihedral Angle | C(ar)-C(ar)-C(alkyl)-C | Data not available |

Analysis of Electronic Structure (HOMO-LUMO Energies, Charge Distribution)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of the electronic structure that are typically investigated include the distribution of electron density and the energies of the frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.

Analysis of the charge distribution, often through methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis, reveals the partial charges on each atom. This information is critical for understanding electrostatic interactions and predicting sites of nucleophilic or electrophilic attack. For this compound, one would expect a higher electron density on the nitrogen atom and the aromatic ring, making them potential sites for electrophilic attack.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Calculated Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Calculation of Energy Characteristics and Stability

Quantum chemical calculations can provide several key energy values that describe the stability of a molecule. The total electronic energy, enthalpy of formation, and Gibbs free energy of formation are standard outputs of these calculations. By comparing the energies of different isomers or conformers, their relative stabilities can be determined. The vibrational frequencies can also be calculated, which not only confirms that the optimized geometry is a true minimum on the potential energy surface but also allows for the calculation of thermodynamic properties like entropy and heat capacity.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions and for understanding the factors that control their outcomes.

Elucidation of Reaction Pathways

To study a reaction involving this compound, such as its role in the formation of diazabenzimidazole carbene metal complexes, computational chemists would map out the entire reaction pathway. google.com This involves identifying all reactants, intermediates, transition states, and products. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

Locating transition state structures is a critical but challenging part of computational reaction modeling. Once found, the structure of the transition state provides insights into the geometry of the reacting molecules at the point of highest energy. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is directly related to the reaction rate.

Prediction of Stereoselectivity in Nucleophilic Additions

While no specific studies on nucleophilic additions to this compound were found, computational methods are frequently used to predict the stereochemical outcome of such reactions. For instance, if this compound were to act as a nucleophile, its approach to an electrophilic center could be influenced by the steric bulk of the isobutyl group.

By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which product will be formed preferentially. The transition state with the lower energy will correspond to the major product. This type of analysis is crucial in asymmetric synthesis, where controlling the stereochemistry is paramount.

Molecular Dynamics Simulations for Intermolecular Interactions (General, applicable to amines)

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. tandfonline.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior and intermolecular interactions of substances like amines at an atomic level. tandfonline.com This approach is particularly valuable for understanding phenomena that are difficult to observe experimentally. tandfonline.com

One of the key techniques used to analyze intermolecular interactions from MD simulation data is the Radial Distribution Function (RDF), denoted as g(r). tandfonline.com The RDF describes how the density of surrounding particles varies as a function of distance from a reference particle. tandfonline.com Peaks in the RDF plot indicate distances at which it is most probable to find a neighboring atom, thus revealing the structure of the solvation shells and the nature of the interactions. tandfonline.com A high g(r) value at a short distance 'r' signifies a strong intermolecular interaction. tandfonline.com

In the context of amines, MD simulations are frequently employed to investigate interactions such as hydrogen bonding. For instance, studies on various amine solutions have utilized RDF analysis to quantify the hydrogen bonding between amine molecules and with solvent molecules like water. researchgate.netanalis.com.my These simulations can identify the specific atoms within the amine molecule (e.g., the nitrogen of the amino group or oxygen in alkanolamines) that are involved in these interactions and determine the strength and geometry of the hydrogen bonds. analis.com.myutm.my

The COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies) force field is often used in these simulations as it is specifically parameterized for organic molecules, including amines, in condensed phases. analis.com.myutm.my This allows for accurate modeling of the potential energy of the system and, consequently, reliable predictions of intermolecular forces.

MD simulations can also be used to study the influence of external conditions, such as temperature and concentration, on intermolecular interactions. tandfonline.com For example, research has shown that increasing the temperature can increase the diffusion coefficient of amine molecules, affecting their interaction dynamics. tandfonline.com Similarly, varying the concentration of the amine in a solution can alter the extent and strength of intermolecular interactions. tandfonline.com

A summary of typical intermolecular interactions in amine systems studied via MD simulations is presented in the table below.

| Interacting Atoms/Groups | Type of Interaction | Typical Distance (Å) | Significance |

| Amine (N-H) --- Water (O) | Hydrogen Bond | ~1.8 - 2.5 | Influences solubility and reaction kinetics in aqueous solutions. |

| Amine (N) --- CO2 (C) | Chemical Interaction | ~1.5 - 2.8 | Key interaction in carbon capture processes. |

| Amine --- Amine | van der Waals / Hydrogen Bond | Variable | Affects the bulk properties of the amine. |

| Carbonyl (C=O) --- Metal Ion | Coordination | ~2.25 | Important in chelation and metal complex formation. analis.com.my |

This table presents generalized data from studies on various amines; specific values for this compound would require dedicated simulation studies.

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry and drug discovery that aims to correlate the chemical structure of a compound with its biological activity. collaborativedrug.comoncodesign-services.com The core principle of SAR is that the activity of a molecule is directly related to its three-dimensional structure, and modifications to this structure will result in changes to its biological effects. collaborativedrug.com For a series of related compounds, such as derivatives of this compound, SAR studies can help identify the key structural features—known as pharmacophores—that are responsible for their activity. oncodesign-services.com

The process of SAR modeling involves systematically altering parts of a lead compound, in this case, this compound, and assessing the impact of these changes on a specific biological endpoint. oncodesign-services.com This could involve modifying the isobutyl group, substituting various positions on the aniline (B41778) ring, or altering the amino group itself. By comparing the activities of these new derivatives, researchers can deduce which molecular properties are critical for the desired effect. oncodesign-services.com

Quantitative Structure-Activity Relationship (QSAR) is an extension of SAR that uses statistical and machine learning models to create a mathematical relationship between the chemical structure and biological activity. oncodesign-services.comj-morphology.com In QSAR, the structural properties of molecules are quantified using molecular descriptors. j-morphology.com These can be broadly categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., molecular connectivity indices, Wiener index). j-morphology.com

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution in the molecule (e.g., dipole moment, HOMO/LUMO energies). j-morphology.com

Physicochemical descriptors: Properties like hydrophobicity (logP) and molar refractivity. j-morphology.com

Once these descriptors are calculated for a series of this compound derivatives with known activities, a QSAR model can be developed using techniques such as multiple linear regression, partial least squares, or more advanced machine learning algorithms. oncodesign-services.comj-morphology.com Such a model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. collaborativedrug.com

For example, a hypothetical QSAR study on this compound derivatives might reveal that increasing the hydrophobicity of a substituent at a particular position on the aromatic ring enhances activity, while bulky substituents at another position are detrimental. This information is invaluable for optimizing the lead structure and accelerating the drug discovery process. oncodesign-services.com

The table below outlines the general workflow and components of a SAR/QSAR study.

| Step | Description | Key Components / Techniques |

| 1. Dataset Selection | A series of this compound derivatives with a range of measured biological activities is compiled. | Diverse chemical structures and accurate biological data are crucial. |

| 2. Structural Modification | New derivatives are designed and synthesized by systematically modifying the this compound scaffold. | Modifications can include changes to substituents, ring structures, and functional groups. |

| 3. Descriptor Calculation | Molecular descriptors are calculated for each derivative to quantify their structural and physicochemical properties. | Software like EDragon or the Molecular Operating Environment (MOE) is used. oncodesign-services.comj-morphology.com |

| 4. Model Development | A mathematical model is created to correlate the descriptors with the biological activity. | Regression analysis, machine learning algorithms. j-morphology.com |

| 5. Model Validation | The predictive power of the model is assessed using statistical methods. | Cross-validation, R-squared values. rsc.org |

| 6. Prediction | The validated model is used to predict the activity of novel, untested this compound derivatives. | Guides the synthesis of promising new compounds. collaborativedrug.com |

Applications of 2 Isobutylaniline in Advanced Chemical Synthesis

Role of 2-Isobutylaniline as a Key Intermediate in Fine Chemical Synthesis

Fine chemicals are pure, single chemical substances produced in limited quantities through complex manufacturing processes. curiaglobal.com this compound's role as a key intermediate is pivotal in the synthesis of specialized products within the pharmaceutical and agrochemical industries. curiaglobal.comontosight.ai

Synthesis of Pharmaceutical Compounds

This compound is a valuable building block in the creation of pharmaceutical compounds. smolecule.com Its derivatives are integral to the synthesis of new medicinal compounds, contributing to the development of novel drugs. lookchem.com The process of creating these complex pharmaceutical molecules often involves multiple steps where this compound is introduced to build the final active pharmaceutical ingredient (API). bedfordshirebiotech.co.uk For instance, derivatives of this compound are used in the synthesis of carbonylated (aza) cyclohexanes, which act as dopamine (B1211576) D3 receptor ligands. These ligands are being researched for their potential in treating hormonal disorders. google.com